molecular formula C17H19NO3 B6128691 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide

2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide

Cat. No.: B6128691
M. Wt: 285.34 g/mol
InChI Key: JGGKKJKUZZOYIO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(2-methylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenoxy group and a methylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide typically involves the reaction of 4-methoxyphenol with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-(2-methylphenyl)propanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to these targets, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenoxy)-N-(2-methylphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its binding affinity to molecular targets compared to similar compounds with different substituents .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-6-4-5-7-16(12)18-17(19)13(2)21-15-10-8-14(20-3)9-11-15/h4-11,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGKKJKUZZOYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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